molecular formula C12H11NO4 B11790782 1-((5-Methylfuran-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

1-((5-Methylfuran-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B11790782
M. Wt: 233.22 g/mol
InChI Key: YEGCJQWIQVPBDC-UHFFFAOYSA-N
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Description

1-((5-Methylfuran-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that features a furan ring substituted with a methyl group and a pyridine ring with a carboxylic acid group

Preparation Methods

The synthesis of 1-((5-Methylfuran-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methyl group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.

    Formation of the pyridine ring: The pyridine ring is formed through cyclization reactions involving suitable precursors.

    Introduction of the carboxylic acid group: The carboxylic acid group is introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield optimization.

Chemical Reactions Analysis

1-((5-Methylfuran-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

1-((5-Methylfuran-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-((5-Methylfuran-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-((5-Methylfuran-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be compared with other similar compounds, such as:

    2-Methyl-1-((5-methylfuran-2-yl)methyl)-1H-benzimidazole: This compound also features a furan ring and is studied for its medicinal properties.

    5-Methylfuran-2-boronic acid pinacol ester: This compound is used in organic synthesis and has applications in the pharmaceutical industry.

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

1-[(5-methylfuran-2-yl)methyl]-2-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C12H11NO4/c1-8-4-5-9(17-8)7-13-6-2-3-10(11(13)14)12(15)16/h2-6H,7H2,1H3,(H,15,16)

InChI Key

YEGCJQWIQVPBDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN2C=CC=C(C2=O)C(=O)O

Origin of Product

United States

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